2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one, also known as DAPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DAPP is a pyridazinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or by inhibiting the cell cycle. This compound has also been found to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. This compound has also been found to induce the production of reactive oxygen species, which may contribute to its anticancer and antiviral effects.
Advantages and Limitations for Lab Experiments
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, this compound has some limitations as well. It is highly insoluble in water, which may limit its use in some experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one. One area of interest is the development of new synthesis methods to improve the yield and purity of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, this compound may have potential applications in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease, which warrant further investigation.
Synthesis Methods
The synthesis of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one involves the reaction of 2-(2,4-dimethoxyphenyl)acetyl chloride with azetidine-3-one, followed by the reaction with 2-phenylpyridazin-3-one. The reaction is carried out in the presence of a base and a solvent.
Scientific Research Applications
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been found to have potential applications in the field of photodynamic therapy.
properties
IUPAC Name |
2-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-17-8-9-18(20(12-17)29-2)22(27)24-13-16(14-24)25-21(26)11-10-19(23-25)15-6-4-3-5-7-15/h3-12,16H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWADNURYNEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.